molecular formula C11H12N4O2S B14617822 4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine CAS No. 57561-48-5

4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine

Cat. No.: B14617822
CAS No.: 57561-48-5
M. Wt: 264.31 g/mol
InChI Key: VUMIVXQBPMBHND-UHFFFAOYSA-N
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Description

4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring

Properties

CAS No.

57561-48-5

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

4-[(1-ethyl-5-nitroimidazol-2-yl)methylsulfanyl]pyridine

InChI

InChI=1S/C11H12N4O2S/c1-2-14-10(13-7-11(14)15(16)17)8-18-9-3-5-12-6-4-9/h3-7H,2,8H2,1H3

InChI Key

VUMIVXQBPMBHND-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1CSC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine involves its interaction with various molecular targets:

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